Ethyl 4-cyano-5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

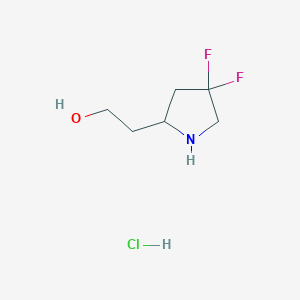

Ethyl 4-cyano-5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate is a compound that belongs to the class of organic compounds known as thiophenes. These compounds contain a thiophene ring, which is a five-membered aromatic ring with four carbon atoms and one sulfur atom. The specific compound is not directly described in the provided papers, but its structure can be inferred to contain a thiophene ring substituted with various functional groups including a cyano group, a methyl group, and a cyclopropanecarbonylamino group.

Synthesis Analysis

The synthesis of related thiophene derivatives is described in the provided papers. For instance, ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate was synthesized and then further modified through a Sandmeyer-type deamination to produce ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate . This suggests that the synthesis of the compound might involve similar strategies, such as starting with an amino-thiophene derivative and introducing the cyclopropanecarbonylamino group through subsequent reactions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which imparts certain electronic and steric properties to the molecule. In the case of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate, the crystal structure revealed intermolecular interactions between the cyano and iodine groups, which could influence the reactivity and physical properties of the compound . Similar analysis could be applied to the compound to predict its molecular interactions and stability.

Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For example, the bisthiazole and bisthiolane derivatives were obtained from reactions involving ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate . These reactions demonstrate the reactivity of the amino and cyano groups on the thiophene ring. The compound , with its cyclopropanecarbonylamino group, would likely exhibit unique reactivity patterns that could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their functional groups. For instance, the introduction of electron-withdrawing groups like cyano can affect the electron density of the thiophene ring, potentially altering its reactivity and physical properties such as solubility and melting point. The fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating that the substitution pattern on the thiophene ring can also impact the optical properties of these compounds .

Scientific Research Applications

Synthesis and Characterization

A study by Guo Pusheng (2009) explored the synthesis and characterization of a related compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. This compound, obtained from the reaction of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, was characterized for its novel fluorescence property. The study signifies the importance of such compounds in understanding their properties for potential applications in scientific research (Guo Pusheng, 2009).

Application in Dye and Polymer Chemistry

A 2021 study by Isaac Oluwatobi Abolude et al. demonstrated the use of related thiophene derivatives in dye synthesis. These dyes, synthesized through complexation with copper, cobalt, and zinc metals, were applied to polyester and nylon 6.6 fabrics, showing good fastness and levelness. This indicates the potential application of similar compounds in the textile industry (Isaac Oluwatobi Abolude et al., 2021). Additionally, a study by Yan Pang et al. (2003) discussed the use of a related compound, Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, in polymer chemistry, highlighting its oligomerization using horseradish peroxidase in the presence of cyclodextrine. This suggests its utility in developing new materials in polymer science (Yan Pang et al., 2003).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Again, without specific studies, it’s challenging to identify the exact biochemical pathways this compound might affect. Indole derivatives, for instance, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Result of Action

Similar compounds have shown a range of biological activities, suggesting that this compound could also have diverse effects .

properties

IUPAC Name |

ethyl 4-cyano-5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-3-18-13(17)10-7(2)9(6-14)12(19-10)15-11(16)8-4-5-8/h8H,3-5H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMGXHFXMLQDMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CC2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)

![1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2508460.png)

![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2508466.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2508467.png)

![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2508471.png)

![3-(3,4-dimethoxyphenyl)-2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508472.png)

![2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione](/img/structure/B2508477.png)